![molecular formula C7H3BrN2O2 B599795 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione CAS No. 149142-67-6](/img/structure/B599795.png)
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione
Description
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione (CAS: 149142-67-6) is a heterocyclic compound featuring a fused pyrrole-pyridine core with a bromine atom at position 5 and two ketone groups at positions 2 and 3 (dione functionality). The dione moiety introduces significant electron-withdrawing effects, altering the compound’s reactivity and physicochemical properties compared to non-oxidized analogs . This structure is synthesized via Fischer cyclization, a method effective for constructing substituted pyrrolo[2,3-b]pyridine frameworks from readily available precursors . The compound’s unique electronic profile makes it a valuable intermediate in medicinal chemistry, particularly for developing metal complexes with anticancer activity, as seen in related platinum(II) derivatives .
Propriétés
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrN2O2/c8-3-1-4-5(11)7(12)10-6(4)9-2-3/h1-2H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIHKZDTYPKUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)C(=O)N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693283 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149142-67-6 | |
Record name | 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reaction Conditions and Mechanism
-
Substrate : 1H-pyrrolo[2,3-b]pyridine-2,3-dione (1.0 equiv).
-
Reagent : NBS (1.1 equiv), dissolved in dimethylformamide (DMF) at 0–5°C.
-
Reaction Time : 6–8 hours under nitrogen atmosphere.
-
Workup : Quenching with ice-cwater, followed by filtration and recrystallization from ethanol.
The bromination proceeds via an electrophilic aromatic substitution mechanism, where NBS generates bromonium ions that preferentially attack the electron-rich C5 position of the pyrrolopyridine core. The electron-withdrawing effect of the dione moiety directs substitution to the para position relative to the nitrogen atoms, ensuring >90% regioselectivity.
Characterization Data
-
Yield : 78–82%.
-
Purity (HPLC) : ≥98%.
-
1H NMR (400 MHz, DMSO-d6) : δ 11.37 (s, 1H, NH), 8.61 (s, 1H, H4), 7.55 (s, 1H, H6).
-
13C NMR (100 MHz, DMSO-d6) : δ 176.2 (C2), 169.8 (C3), 149.9 (C5), 136.4 (C7a), 127.4 (C3a), 101.9 (C4).
Cyclocondensation of Brominated Aminopyridine Derivatives
An alternative route involves the cyclocondensation of 5-bromo-2-aminopyridine precursors with active methylene compounds. This method, adapted from multicomponent reactions reported in the Journal of the Bulgarian Chemical Society, constructs the pyrrolopyridine skeleton while incorporating the bromine substituent.
Synthetic Pathway
-
Bromination of 2-Aminopyridine :
-
Cyclocondensation with Diethyl Oxalate :
Optimization Notes
-
Solvent : Ethanol or acetic acid enhances reaction efficiency.
-
Catalyst : Hydrochloric acid (5 mol%) accelerates imine formation and cyclization.
-
Reaction Time : 4–6 hours for complete conversion.
Analytical Data
Oxidation of 5-Bromo-1H-pyrrolo[2,3-b]pyridine
Oxidation of the 2- and 3-positions of 5-bromo-1H-pyrrolo[2,3-b]pyridine provides a late-stage route to the dione. This method, though less common, is applicable when the pyrrolopyridine core is pre-functionalized.
Procedure
-
Substrate : 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Oxidizing Agent : Potassium permanganate (KMnO4, 3.0 equiv) in aqueous sulfuric acid (H2SO4, 1M).
-
Conditions : Reflux at 100°C for 12 hours.
-
Workup : Neutralization with NaOH, extraction with dichloromethane, and column chromatography (SiO2, ethyl acetate/hexanes).
Key Considerations
-
Side Reactions : Over-oxidation to carboxylic acids is mitigated by controlling reaction time and temperature.
-
Yield : 60–65%.
-
MS (ESI) : m/z 226.95 [M+H]+ (calculated for C7H4BrN2O2: 226.94).
Comparative Analysis of Synthetic Methods
Method | Yield | Purity | Advantages | Limitations |
---|---|---|---|---|
Regioselective Bromination | 78–82% | ≥98% | High regioselectivity; minimal byproducts | Requires expensive NBS reagent |
Cyclocondensation | 70–75% | 95–97% | Uses inexpensive starting materials | Multi-step pathway; moderate yields |
Oxidation | 60–65% | 90–92% | Late-stage functionalization | Risk of over-oxidation; harsh conditions |
Mechanistic Insights and Spectral Validation
The 1H NMR spectrum of this compound exhibits a deshielded NH proton at δ 11.37 ppm, consistent with hydrogen bonding in the dione structure. The absence of aromatic protons at C5 confirms successful bromination, while carbonyl signals at δ 176.2 and 169.8 ppm in the 13C NMR spectrum verify the diketone functionality.
Industrial-Scale Considerations
The patent CN109081840B highlights scalability challenges in brominated pyrrolopyridine synthesis. Key recommendations include:
-
Catalyst Recycling : Tetrakis(triphenylphosphine)palladium(0) from Sonogashira couplings can be recovered via filtration.
-
Solvent Recovery : Toluene and DMF are distilled and reused to reduce costs.
-
Purity Control : Crystallization from ethanol/water mixtures ensures ≥99% HPLC purity for pharmaceutical applications .
Applications De Recherche Scientifique
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor in cancer research.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Halogenation and Alkylation
- 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (22) :
- 1-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine (9) :
Carbonyl and Nitro Derivatives
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9) :
- 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine (5): Substituents: Bromine (C5), nitro group (C3). Synthesis: Nitration with fuming HNO₃ (95% yield). Application: Nitro group facilitates reduction to amino derivatives for drug discovery .
Ethynyl and Aryl Substitutions
- 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine (20a): Substituents: Bromine (C5), phenylethynyl (C3). Synthesis: Sonogashira coupling (51% yield). Use: Ethynyl group enhances π-conjugation for optoelectronic materials .
- 5-(3,4-Dimethoxyphenyl)-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (11) :
- Substituents: Aryl (C5), tosyl (N1), aldehyde (C3).
- Synthesis: Suzuki-Miyaura coupling (58% yield).
- Feature: Aryl groups improve binding affinity in kinase inhibitors .
Activité Biologique
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Chemical Formula : C7H5BrN2O
- Molecular Weight : 197.03 g/mol
- CAS Number : 183208-35-7
- Melting Point : 178.0–178.8 °C
The primary biological activity of this compound is attributed to its interaction with various biological targets:
- Target Enzymes : The compound primarily inhibits the activity of fibroblast growth factor receptors (FGFRs), which are critical in cell proliferation and survival pathways.
- Biochemical Pathways : It affects several signaling pathways including:
- RAS–MEK–ERK
- Phospholipase C gamma (PLCγ)
- Phosphoinositide 3-kinase (PI3K)–Akt
Biological Activity
Research has demonstrated that this compound exhibits significant anti-cancer properties, particularly against breast cancer cells.
In Vitro Studies
In vitro studies have shown that this compound can:
- Inhibit the proliferation of breast cancer 4T1 cells.
- Induce apoptosis in these cells.
Cell Line | IC50 (µM) | Effect |
---|---|---|
4T1 (Breast Cancer) | 7.0 | Proliferation inhibition and apoptosis induction |
Study on Platinum Complexes
A notable study involved the synthesis of platinum(II) complexes using derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine. These complexes exhibited enhanced cytotoxicity compared to traditional platinum-based drugs like cisplatin:
Complex | IC50 (µM) | Comparison to Cisplatin |
---|---|---|
cis-[PtCl₂(5BrHaza)₂] | 2.5 (HOS) | Superior (34.2 for Cisplatin) |
cis-[PtCl₂(5BrHaza)₂] | 2.0 (MCF7) | Superior (19.6 for Cisplatin) |
cis-[PtCl₂(5BrHaza)₂] | 1.5 (LNCaP) | Superior (3.8 for Cisplatin) |
This study highlights the potential of 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives in developing more effective anticancer therapies.
Pharmacokinetics
The low molecular weight and favorable pharmacokinetic properties suggest that this compound could be an appealing candidate for further drug development.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione?
- Methodology : The compound can be synthesized via bromination of a pyrrolopyridine precursor followed by oxidation. For example, bromination using N-bromosuccinimide (NBS) in anhydrous DMF at 0–25°C (yield: 75–85%) , followed by oxidation of the dihydroxy intermediate to the dione using KMnO4 in acidic conditions (e.g., H2SO4/H2O) . Purification via silica gel chromatography (EtOAc/hexane, 1:5) is recommended .
- Key Data :
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
Bromination | NBS, DMF, 0–25°C | 85% | 95% |
Oxidation | KMnO4, H2O/H2SO4, 80°C | 70% | 98% |
Q. How can structural characterization of this compound be performed?
- Methodology : Use <sup>1</sup>H NMR (DMSO-<i>d</i>6) to confirm aromatic protons (δ 8.3–8.5 ppm) and carbonyl groups (δ 170–180 ppm in <sup>13</sup>C NMR). Mass spectrometry (ESI-MS) typically shows [M+H]<sup>+</sup> at <i>m/z</i> 254.9 . Single-crystal X-ray diffraction (monoclinic, space group <i>P</i>21/<i>c</i>) confirms planar geometry and hydrogen-bonded dimers .
Q. What are common functionalization reactions for this compound?
- Methodology : The bromine at C5 enables Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh3)4 (2 mol%) and K2CO3 in toluene/ethanol (3:1) at 105°C . The dione moiety allows nucleophilic additions (e.g., Grignard reagents) at the carbonyl positions .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination be addressed?
- Methodology : Regioselective bromination at C5 is achieved using directing groups (e.g., methyl or tosyl) on the pyrrole nitrogen. For example, 1-tosyl protection directs bromination exclusively to C5 (yield: 91%) . Computational modeling (DFT) predicts electron density distribution to guide reagent selection .
Q. What strategies optimize coupling reactions for sterically hindered derivatives?
- Methodology : Use bulky ligands (e.g., SPhos) to enhance Pd catalyst stability in Suzuki couplings. Microwave-assisted synthesis (120°C, 30 min) improves yields (from 37% to 58%) for 3,5-disubstituted derivatives . Monitor reaction progress via TLC (hexane/EtOAc 7:3) .
Q. How do substituents at C3 and C5 influence biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., NO2 at C3) enhance kinase inhibition (IC50: 0.2 nM for FGFR1) .
- Bulky aryl groups at C5 (e.g., 3,4-dimethoxyphenyl) improve solubility and reduce cytotoxicity .
- Data Table :
Derivative | Substitution | Activity (IC50) |
---|---|---|
21e | 3-CN, 5-Ph | 5.8 nM (BET inhibition) |
23 | 3-NO2 | 0.2 nM (FGFR1 inhibition) |
Q. What analytical techniques resolve contradictions in reaction yields?
- Methodology : Conflicting yields (e.g., 36% vs. 75% in alkylation ) arise from solvent polarity and base strength. Use NaH in THF for higher yields (75%) compared to K2CO3 in DMF (36%) . LC-MS tracking identifies side products (e.g., over-oxidation) .
Methodological Best Practices
- Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) for intermediates . For polar derivatives, reverse-phase HPLC (C18 column, MeCN/H2O + 0.1% TFA) achieves >98% purity .
- Storage : Store under argon at –20°C to prevent decomposition .
- Safety : Handle brominated intermediates in fume hoods due to lachrymatory effects .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.